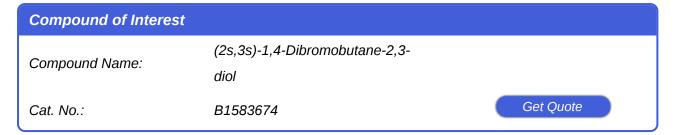


Spectroscopic Analysis of 1,4-Dibromobutane-2,3-diol: A Technical Guide

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for the specific **(2S,3S)-1,4-dibromobutane-2,3-diol** stereoisomer is not readily available in public-access scientific databases. This guide presents the available spectroscopic data for the racemic mixture, dl-1,4-dibromobutane-2,3-diol (CAS 1947-58-6), which serves as a close and structurally relevant analogue. The methodologies and data interpretation principles outlined are broadly applicable to the analysis of similar small molecules.

Introduction

1,4-Dibromobutane-2,3-diol is a functionalized butane derivative with applications in organic synthesis as a building block for more complex molecules. Its stereochemistry plays a crucial role in determining the outcome of chemical reactions and the properties of the resulting products. Spectroscopic analysis is the cornerstone of its characterization, providing definitive evidence for its structure, purity, and stereochemical configuration. This document provides a summary of the key spectroscopic data for dl-1,4-dibromobutane-2,3-diol and outlines the general experimental protocols for these analyses.

Spectroscopic Data Summary

The comprehensive characterization of dl-1,4-dibromobutane-2,3-diol relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass



Spectrometry (MS). The quantitative data gathered from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a symmetric molecule like the racemic 1,4-dibromobutane-2,3-diol, one would expect a simplified spectrum due to chemical equivalence.

Table 1: 1H NMR Spectroscopic Data for dl-1,4-Dibromobutane-2,3-diol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.95	Multiplet	2H	CH(OH)

| ~3.75 | Multiplet | 4H | CH2Br |

Note: Data is interpreted from publicly available spectra (Sigma-Aldrich) and may vary slightly based on solvent and experimental conditions.

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~60-70	CH(OH)

|~35-45 | CH2Br |

Note: Experimental 13C NMR data was not available. Values are based on typical ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Table 3: Key IR Absorption Bands for dl-1,4-Dibromobutane-2,3-diol

Wavenumber (cm-1)	Intensity	Assignment
~3300-3400	Broad, Strong	O-H stretch (alcohol)
~2850-2960	Medium	C-H stretch (aliphatic)
~1050-1150	Strong	C-O stretch (alcohol)

| ~550-650 | Strong | C-Br stretch |

Note: Data is interpreted from publicly available ATR-IR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data (Electron Ionization) for dl-1,4-Dibromobutane-2,3-diol

m/z	Relative Intensity	Assignment
246/248/250	Low	[M]+, Molecular ion (contains two Br isotopes)
167/169	Medium	[M - Br]+
149/151	Medium	[M - Br - H2O]+

| 121 | High | [C4H6O2Br]+ ? (Complex fragmentation) |

Note: The presence of bromine (isotopes 79Br and 81Br in a ~1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments (e.g., M, M+2 peaks).

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic data for small organic molecules like 1,4-dibromobutane-2,3-diol.



NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl3, or Deuterated Dimethyl Sulfoxide, DMSO-d6) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.
- Instrumentation: A 300-500 MHz NMR spectrometer is typically used.
- 1H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for a good signal-to-noise ratio.
- 13C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A protondecoupled experiment is typically run to simplify the spectrum. Due to the lower natural abundance of 13C and its longer relaxation times, hundreds or thousands of scans may be required with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory. A pressure arm is applied to ensure good contact.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm-1 over a range of 4000-400 cm-1. The final spectrum is presented as absorbance or transmittance.

Mass Spectrometry

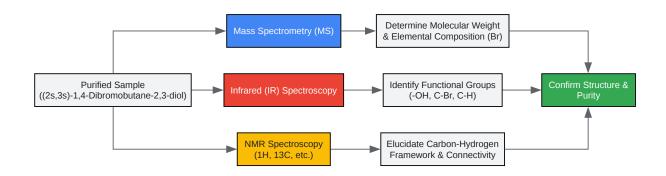
 Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or through a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.



- Ionization: Electron Ionization (EI) is a common technique, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
- Instrumentation: A GC-MS system or a mass spectrometer with a direct insertion probe.
- Acquisition: The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge (m/z) ratios, typically from m/z 40 to 400 for a molecule of this size. The resulting data shows the relative abundance of different fragment ions.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing an organic compound involves a logical progression of experiments and data interpretation. The following diagram illustrates this general workflow.



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General workflow for spectroscopic characterization of a small molecule.

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